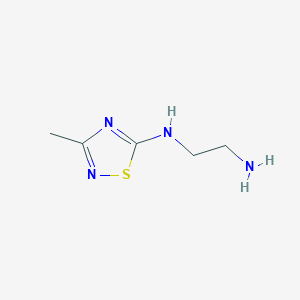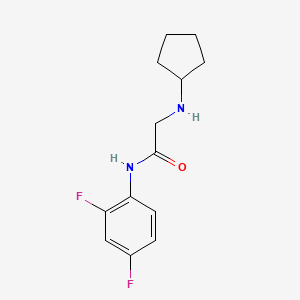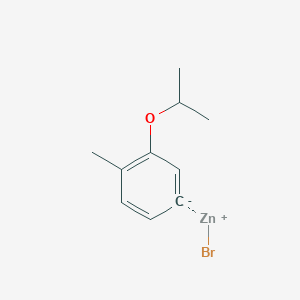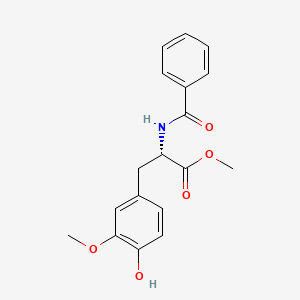
(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is known for its unique structure, which includes a benzamido group, a hydroxy-methoxyphenyl group, and a propanoate ester. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the reaction of (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting benzamide is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted ethers.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and protein-ligand binding.
Medicine: As a potential lead compound for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the hydroxy and methoxy groups can participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Benzamido-3-(4-hydroxyphenyl)propanoate
- (S)-2-Benzamido-3-(3-methoxyphenyl)propanoate
- (S)-2-Benzamido-3-(4-methoxyphenyl)propanoate
Uniqueness
(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality can also provide additional sites for chemical modification, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C18H19NO5 |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
methyl (2S)-2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C18H19NO5/c1-23-16-11-12(8-9-15(16)20)10-14(18(22)24-2)19-17(21)13-6-4-3-5-7-13/h3-9,11,14,20H,10H2,1-2H3,(H,19,21)/t14-/m0/s1 |
Clave InChI |
BHQKUUBRJPSPKC-AWEZNQCLSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)C2=CC=CC=C2)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


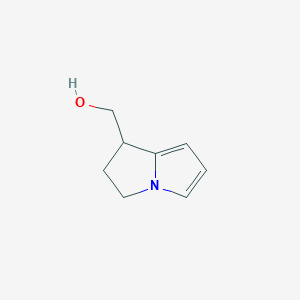
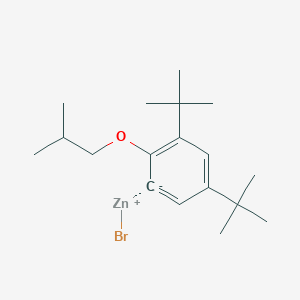
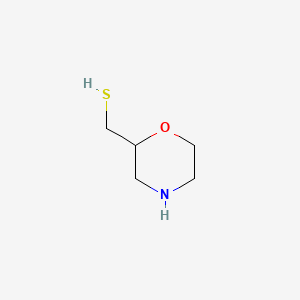

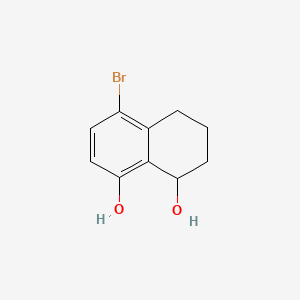
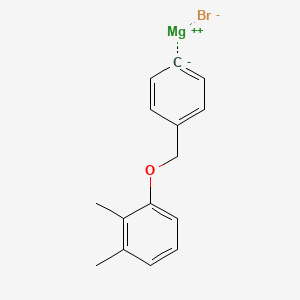
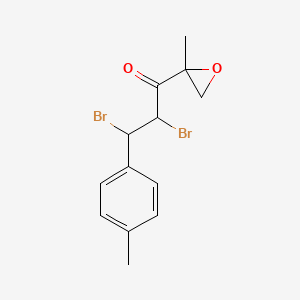
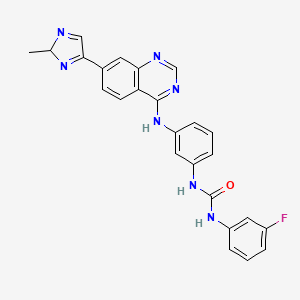
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)

